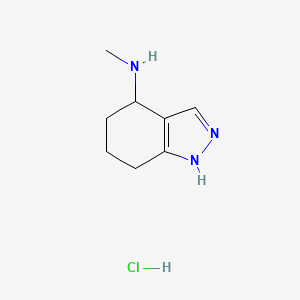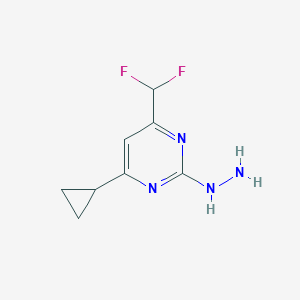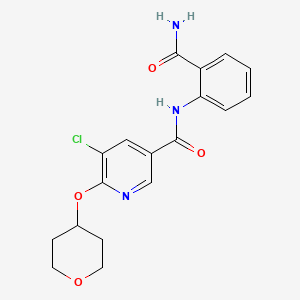
N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and methylamine.
Cyclization: The cyclohexanone undergoes a cyclization reaction with methylamine to form the indazole ring.
Methylation: The resulting indazole intermediate is then methylated using methyl iodide in the presence of a base such as sodium hydride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine or hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted indazole derivatives.
Applications De Recherche Scientifique
N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: Similar in structure but lacks the hydrochloride salt form.
Indazole Derivatives: Various indazole derivatives with different substituents exhibit similar biological activities.
Uniqueness
N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and bioavailability. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-9-7-3-2-4-8-6(7)5-10-11-8;/h5,7,9H,2-4H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDAWAPNWCAAIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1C=NN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)
![3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2398891.png)
![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)
![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2398894.png)


![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)






